molecular formula C16H16 B167438 [2.2]Paracyclophane CAS No. 1633-22-3

[2.2]Paracyclophane

Cat. No. B167438
CAS RN: 1633-22-3
M. Wt: 208.3 g/mol
InChI Key: OOLUVSIJOMLOCB-UHFFFAOYSA-N
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Description

[2.2]Paracyclophane is a cyclophane that is applied in bio- and materials science . It was first synthesized by Brown and Farthing in 1949 by pyrolyzing para-xylene in the gas phase under low pressure .


Synthesis Analysis

The synthesis of [2.2]Paracyclophane has been a subject of interest due to its unique properties and potential applications. It was first synthesized by Brown and Farthing in 1949 by pyrolyzing para-xylene in the gas phase under low pressure . Recent synthetic developments have enabled the fine-tuning of its structural and functional properties .


Molecular Structure Analysis

[2.2]Paracyclophane consists of two cofacially stacked, strongly interacting benzene rings (decks) with an average ring-to-ring distance of 3.09Å . The phenyl rings in [2.2]Paracyclophane are stacked cofacially in proximity, held together by two ethylene “bridges” at the bridgehead carbon atoms in a para orientation .


Chemical Reactions Analysis

[2.2]Paracyclophane is stable under normal conditions. Its formyl, acetyl, nitro- and bromo- derivatives can be obtained by electrophilic aromatic substitution in one step . An efficient and versatile kinetic resolution protocol for various substituted amido [2.2]paracyclophanes has been reported, using chiral phosphoric acid (CPA)-catalyzed asymmetric amination reaction .


Physical And Chemical Properties Analysis

[2.2]Paracyclophane has a molar mass of 208.304 g·mol −1 and appears as a white solid . It has a density of 1.242 g/cm 3 (260 K) and a melting point of 285 °C (545 °F; 558 K) .

Scientific Research Applications

Polymer Chemistry and Materials Science

[2.2]Paracyclophanes are increasingly important in polymer chemistry and materials science. They are incorporated into various polymeric systems, including Parylenes, to either retain or lose their layered structure. These compounds are used to construct unsaturated molecular scaffolds with unique pi-electron interactions, leading to surfaces with notable biological, photophysical, and optoelectronic properties (Hopf, 2008).

Asymmetric Synthesis and Functional Coatings

[2.2]Paracyclophane (PCP) is pivotal in asymmetric synthesis, energy materials, and functional parylene coatings, widely used in bio- and materials science. Recent advancements have enhanced its structural and functional properties, making it crucial in the design of π-stacked conjugated materials (Hassan, Spuling, Knoll, Bräse, 2019).

Synthesis of Planar Chiral Phosphines

Planar chiral phosphines derived from [2.2]Paracyclophane are key in synthesizing compounds with unique electronic properties. Their rigid structure is instrumental in the development of mono- and di-phosphines, including commercial ligands like PhanePhos, offering insights into their applications in catalysis and organocatalysis (Rowlands, 2012).

Sensitized Solar Cells

Organic dyes incorporating [2.2]paracyclophane units have been examined for use in sensitized solar cells. These materials exhibit high open-circuit voltages and efficiencies, underscoring their potential in solar energy applications (Chang, Watanabe, Chou, Chow, 2012).

Asymmetric Organocatalysis

Enantiopure planar chiral [2.2]paracyclophanes (pCps) are fascinating molecules used in stereoselective synthesis and material sciences. Their high configurational and chemical stability makes them increasingly relevant in various research fields, including asymmetric organocatalysis (Felder, Wu, Brom, Micouin, Benedetti, 2021).

Functional Material Design

Symmetrically tetrasubstituted [2.2]Paracyclophanes are explored for their application in 3D functional materials. Their role in investigating through-space electronic interactions is significant, offering insights into the design of various substitution patterns for advanced material applications (Weiland, Gallego, Mayor, 2019).

Thermal and Dielectric Properties

[2.2]Paracyclophanes are essential in developing polymers like Parylene-AF4, with exceptional dielectric and thermal properties. Their use as conformal coatings in various industries, like automotive and electronics, is due to their inertness, transparency, and barrier properties (Dolbier, Beach, 2003).

Photoredox Catalysis

[2.2]Paracyclophane serves as a backbone in Au/Ru heterobimetallic complexes, showing promising catalytic activity in visible-light mediated reactions. Its structure holds metal centers in a fixed spatial orientation, contributing to the complex's stability and accessibility (Knoll, Zippel, Hassan, Nieger, Weis, Kappes, Bräse, 2019).

Optoelectronic Applications

Bichromophoric paracyclophanes demonstrate the significance of electronic delocalization between chromophores for optimizing optoelectronic materials. The unique properties of [2.2]paracyclophane facilitate the study of chromophore conjugation length and orientation, affecting electronic delocalization (Bartholomew, Bazan, 2001).

Safety And Hazards

[2.2]Paracyclophane is labeled with the signal word “Warning” and hazard statements H317, H373 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective equipment .

Future Directions

Planar chiral [2.2]paracyclophanes are becoming an important new tool-box in asymmetric synthesis . They have found a range of important applications in the field of asymmetric catalysis and material science . Current synthetic challenges, limitations, as well as future research directions and new avenues for advancing cyclophane chemistry are also being explored .

properties

IUPAC Name

tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene
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InChI

InChI=1S/C16H16/c1-2-14-4-3-13(1)9-10-15-5-7-16(8-6-15)12-11-14/h1-8H,9-12H2
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InChI Key

OOLUVSIJOMLOCB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC2=CC=C(CCC3=CC=C1C=C3)C=C2
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Molecular Formula

C16H16
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Related CAS

26591-48-0
Record name Paracyclophane homopolymer
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DSSTOX Substance ID

DTXSID9061835
Record name [2.2]Paracyclophane
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Molecular Weight

208.30 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name (2.2)Paracyclophane
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Product Name

[2.2]Paracyclophane

CAS RN

1633-22-3
Record name [2.2]Paracyclophane
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Record name Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
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Record name (2.2)PARACYCLOPHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,760
Citations
GJ Rowlands - Organic & Biomolecular Chemistry, 2008 - pubs.rsc.org
[2.2]Paracyclophane is a fascinating molecule that offers great potential in a wide range of chemical disciplines. Currently, the synthesis of the majority of enantiomerically pure [2.2]…
Number of citations: 116 pubs.rsc.org
SE Gibson, JD Knight - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
The use of asymmetric catalysts that do not rely exclusively on tetrahedral chirality is well documented. These catalysts incorporate ligands based on, for example, an axially chiral …
Number of citations: 298 pubs.rsc.org
AA Aly, AB Brown - Tetrahedron, 2009 - Elsevier
Heterocyclic compounds based on the [2.2] paracyclophane substructure have been known since the 1960s, but there has been an upsurge of interest in the past few years. The …
Number of citations: 100 www.sciencedirect.com
HY Woo, JW Hong, B Liu, A Mikhailovsky… - Journal of the …, 2005 - ACS Publications
A series of α,ω-donor-substituted distyrylbenzene dimers held together by the [2.2]paracyclophane core were designed, synthesized, and characterized. Different substituents were …
Number of citations: 144 pubs.acs.org
Y Morisaki, Y Chujo - Polymer Chemistry, 2011 - pubs.rsc.org
In this review, the synthesis and fundamental properties of [2.2]paracyclophane-containing through-space conjugated polymers are introduced. By incorporating pseudo-para-, pseudo-…
Number of citations: 85 pubs.rsc.org
KA Lyssenko, MY Antipin, DY Antonov - ChemPhysChem, 2003 - Wiley Online Library
The molecular structure and charge density distribution in the crystal of [2.2]paracyclophane derived from the high‐resolution single crystal X‐ray diffraction data at 100 K is reported …
Y Morisaki, M Gon, T Sasamori… - Journal of the …, 2014 - ACS Publications
We achieved optical resolution of 4,7,12,15-tetrasubstituted [2.2]paracyclophane and subsequent transformation to planar chiral building blocks. An optically active propeller-shaped …
Number of citations: 307 pubs.acs.org
GP Bartholomew, M Rumi, SJK Pond… - Journal of the …, 2004 - ACS Publications
A series of α,ω-bis donor substituted oligophenylenevinylene dimers held together by the [2.2]paracyclophane core were synthesized to probe how the number of repeat units and …
Number of citations: 199 pubs.acs.org
J Paradies - Synthesis, 2011 - thieme-connect.com
Advances in the field of [2.2] paracyclophane chemistry are reviewed including syntheses, resolution of enantiomers and application in organic synthesis. Transition-metal catalyzed as …
Number of citations: 73 www.thieme-connect.com
H Dodziuk, S Szymański, J Jaźwiński… - The Journal of …, 2011 - ACS Publications
Density functional theory (DFT) quantum chemical calculations of the structure and NMR parameters for highly strained hydrocarbon [2.2]paracyclophane 1 and its three derivatives are …
Number of citations: 32 pubs.acs.org

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